

Sapanisertib: A Technical Guide to Dual mTORC1/mTORC2 Inhibition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sapanisertib*

Cat. No.: *B612132*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sapanisertib (also known as TAK-228, MLN0128, and INK128) is a potent and selective, orally bioavailable, ATP-competitive dual inhibitor of the mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1 and mTORC2).^{[1][2][3][4]} By targeting both complexes, **sapanisertib** offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to earlier generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1.^{[3][5][6]} This dual inhibition strategy aims to overcome the feedback activation of AKT, a key survival pathway, which is a known limitation of mTORC1-selective inhibitors.^{[6][7]} Preclinical and clinical studies have demonstrated the anti-tumor activity of **sapanisertib** across a range of solid tumors and hematological malignancies, both as a monotherapy and in combination with other agents.^{[8][9][10][11]} This technical guide provides an in-depth overview of **sapanisertib**, including its mechanism of action, key experimental data, and detailed methodologies for relevant assays.

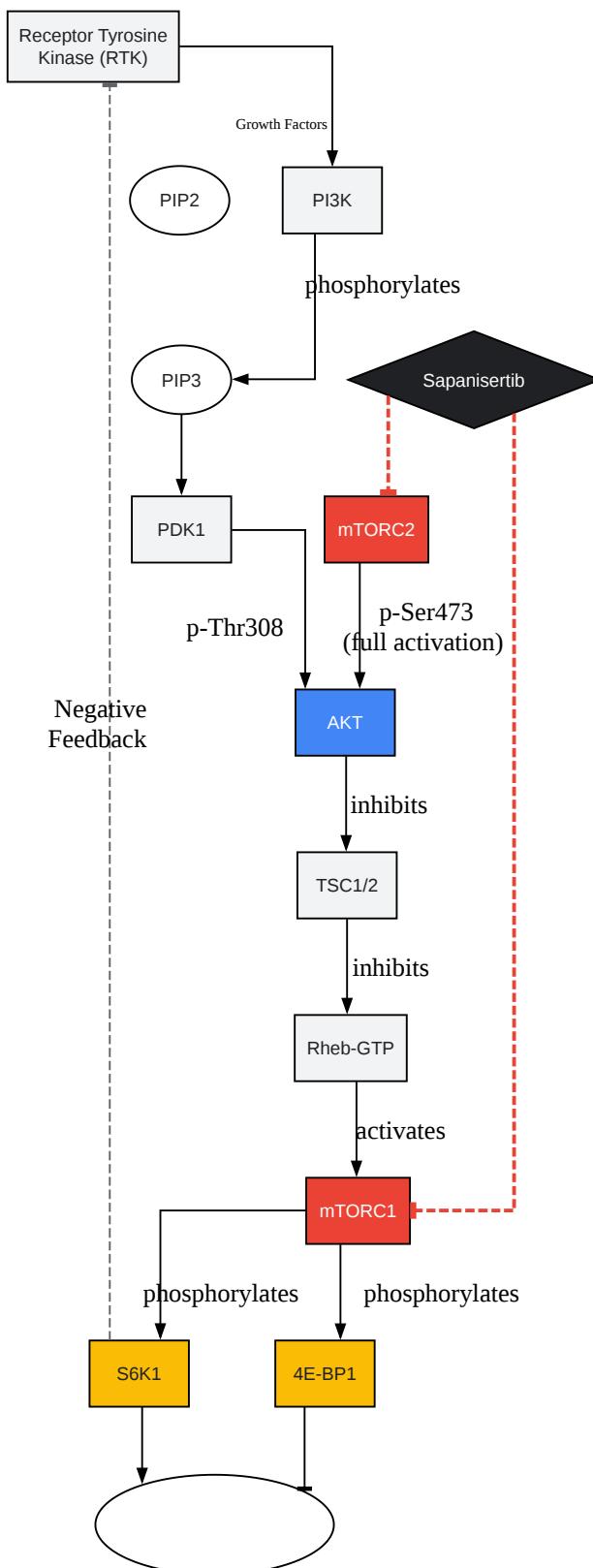
Introduction: The mTOR Signaling Pathway and the Rationale for Dual Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cellular growth, proliferation, survival, and metabolism.^[3] Dysregulation of this pathway is a frequent event in human cancers, making it a key target for therapeutic intervention.^[3] mTOR is a serine/threonine

kinase that forms the catalytic core of two distinct protein complexes: mTORC1 and mTORC2. [5][12]

- mTORC1 is composed of mTOR, regulatory-associated protein of mTOR (Raptor), and mammalian LST8 homolog (mLST8). It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy primarily through the phosphorylation of its downstream effectors, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5]
- mTORC2 consists of mTOR, rapamycin-insensitive companion of mTOR (Rictor), mLST8, and stress-activated protein kinase-interacting protein 1 (mSIN1). A key function of mTORC2 is the phosphorylation and activation of AKT at serine 473, which is crucial for its full activity in promoting cell survival and proliferation.[6]

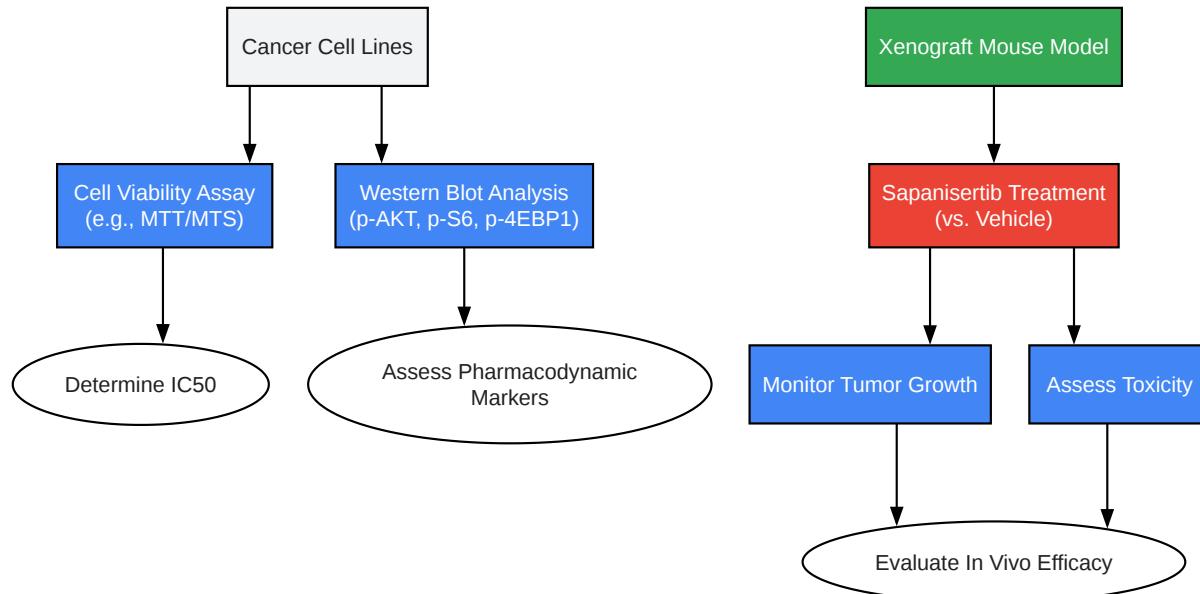
First-generation mTOR inhibitors, the rapalogs, are allosteric inhibitors that primarily target mTORC1.[6] A significant limitation of these agents is the relief of a negative feedback loop, where the inhibition of S6K1 by mTORC1 blockade leads to the upregulation of PI3K signaling and subsequent activation of AKT via mTORC2, thereby attenuating the anti-tumor effect.[7] [13]


Sapanisertib, as a dual mTORC1/mTORC2 inhibitor, was developed to overcome this limitation. By directly inhibiting the ATP-binding site of the mTOR kinase, **sapanisertib** blocks the activity of both complexes.[5] This leads to the simultaneous inhibition of mTORC1-mediated protein synthesis and mTORC2-driven AKT activation, resulting in a more complete shutdown of the mTOR pathway.[8]

Sapanisertib: Core Information

Property	Details	Reference
Chemical Name	3-(2-amino-5-benzoxazolyl)-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine	[2]
Synonyms	TAK-228, MLN0128, INK128	[1][2]
Chemical Formula	C15H15N7O	[2]
Molecular Weight	309.33 g/mol	[2]
Mechanism of Action	ATP-competitive inhibitor of mTOR kinase, leading to dual inhibition of mTORC1 and mTORC2.	[1][14]
IC50 (mTOR kinase)	1 nM	[1][15]

Signaling Pathways and Experimental Workflows


The PI3K/AKT/mTOR Signaling Pathway and Sapanisertib's Mechanism of Action

[Click to download full resolution via product page](#)

Caption: **Sapanisertib**'s dual inhibition of mTORC1 and mTORC2.

Experimental Workflow for Preclinical Evaluation

[Click to download full resolution via product page](#)

Caption: A typical preclinical evaluation workflow for **sapanisertib**.

Quantitative Data from Preclinical and Clinical Studies

In Vitro Anti-proliferative Activity

Cell Line	Cancer Type	IC50 (nM)	Reference
Various NPC cells	Nasopharyngeal Carcinoma	Nanomolar concentrations	[8]
Various Bladder Cancer Cells	Bladder Cancer	Potent inhibition	[10]
Various ALL lines	Acute Lymphoblastic Leukemia	62.5 - 200 nM (for p-4EBP1 inhibition)	[11]

Clinical Efficacy of Sapanisertib Monotherapy

Clinical Trial	Cancer Type	Dosing Schedule	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)	Reference
NCT01058 707 (Phase 1)	Advanced Solid Tumors (Expansion in RCC, Endometria I, Bladder)	5 mg QD or 30/40 mg QW	1 CR, 9 PRs (in RCC, carcinoid, endometria I)	Not Reported	Not Reported	[9]
NCT03097 328 (Phase 2)	Refractory Metastatic Renal Cell Carcinoma (mRCC)	30 mg QW	5.3%	Not Reported	2.5 months	[16][17]
EA2161 (Phase 2)	Rapalog-resistant Pancreatic Neuroendocrine Tumors (PNET)	3 mg QD	0%	Not Reported	5.19 months	[5]
NCI-9775 (Phase 2)	Relapsed/ Refractory Acute Lymphoblastic Leukemia (ALL)	3 mg QD (21/28 days)	12.5% (Stable Disease)	Not Reported		[11][18]

Clinical Efficacy of Sapanisertib in Combination Therapies

Clinical Trial	Combination Agent	Cancer Type	Dosing Schedule (Sapanisertib)	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Reference
NCT03017833 (Phase 1)	Metformin	Advanced Solid Tumors with mTOR/AKT T/PI3K alterations	3 or 4 mg QD	17% (PR)	63%	[6][14][19]
NCT02159989 (Phase 1)	Ziv-afiblercept	Advanced Solid Tumors	4 mg (3 days on/4 days off)	4% (PR)	78%	[3][19]

Experimental Protocols

The following are generalized protocols for key experiments cited in **sapanisertib** literature. These should be optimized for specific cell lines, animal models, and experimental conditions.

Western Blot Analysis for Pharmacodynamic Markers

Objective: To assess the inhibition of mTORC1 and mTORC2 signaling by measuring the phosphorylation status of downstream targets (e.g., p-S6, p-4EBP1, p-AKT Ser473).

Materials:

- Cell or tissue lysates
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer

- SDS-PAGE gels
- PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-S6, anti-S6, anti-p-4EBP1, anti-4EBP1, anti-p-AKT Ser473, anti-AKT, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- Sample Preparation: Lyse cells or tissues in ice-cold RIPA buffer. Determine protein concentration using a BCA assay.
- SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- Protein Transfer: Transfer separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.

- Detection: Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) and total protein levels.

Cell Viability Assay (MTT/MTS)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **sapanisertib** in cancer cell lines.

Materials:

- Cancer cell lines
- 96-well plates
- Complete cell culture medium
- **Sapanisertib** stock solution
- MTT or MTS reagent
- Solubilization solution (for MTT)
- Microplate reader

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Drug Treatment: Treat the cells with a serial dilution of **sapanisertib** for a specified duration (e.g., 72 hours). Include a vehicle control.
- Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
- Solubilization (MTT only): If using MTT, add the solubilization solution to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[\[12\]](#)[\[20\]](#)

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of **sapanisertib** in a mouse model.

Materials:

- Immunocompromised mice (e.g., athymic nude mice)
- Cancer cell line for implantation
- Matrigel (optional)
- **Sapanisertib** formulation for oral gavage
- Vehicle control
- Calipers for tumor measurement

Protocol:

- Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
- Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
- Randomization and Treatment: Randomize mice into treatment and control groups. Administer **sapanisertib** or vehicle control orally according to the desired dosing schedule.
- Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
- Monitoring: Monitor animal body weight and overall health as indicators of toxicity.

- Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
- Data Analysis: Compare tumor growth curves between the treatment and control groups to assess efficacy.

Conclusion

Sapanisertib represents a significant advancement in the targeting of the mTOR pathway by effectively inhibiting both mTORC1 and mTORC2. This dual inhibition leads to a more profound and sustained blockade of mTOR signaling, addressing a key mechanism of resistance to first-generation mTOR inhibitors. The preclinical and clinical data summarized in this guide highlight its potential as a therapeutic agent in various oncology settings. The provided experimental frameworks offer a foundation for researchers to further investigate the activity and mechanisms of **sapanisertib**. Continued research, particularly in biomarker-driven patient selection and rational combination strategies, will be crucial to fully realize the clinical potential of this next-generation mTOR inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Pharmacodynamic Monitoring of mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 2 and pharmacological study of sapanisertib in patients with relapsed and/or refractory acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC

[pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]
- 8. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies Sapanisertib as a Possible New Treatment for Everolimus-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of the dual mTORC1/2 inhibitor sapanisertib in combination with cisplatin in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Trial: NCT03017833 - My Cancer Genome [mycancergenome.org]
- 15. Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in advanced" by Martin H. Voss, Michael S. Gordon et al. [scholarlycommons.henryford.com]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Analysis of the pharmacodynamic activity of the mTOR inhibitor ridaforolimus (AP23573, MK-8669) in a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [Sapanisertib: A Technical Guide to Dual mTORC1/mTORC2 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612132#sapanisertib-mtorc1-mtorc2-dual-inhibition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com